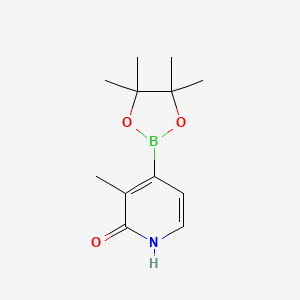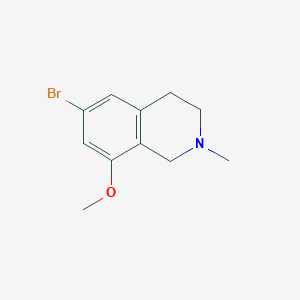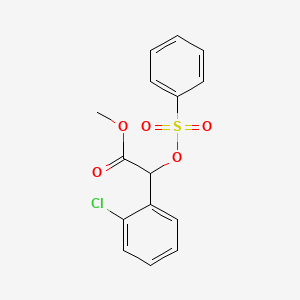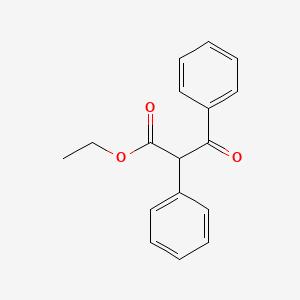
Methyl 3-oxo-3-piperazin-1-ylpropanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 3-oxo-3-piperazin-1-ylpropanoate: is an organic compound with the molecular formula C8H14N2O3. It is a derivative of piperazine, a heterocyclic amine consisting of a six-membered ring containing two nitrogen atoms at opposite positions.
Preparation Methods
Synthetic Routes and Reaction Conditions: Methyl 3-oxo-3-piperazin-1-ylpropanoate can be synthesized through several methods. One common approach involves the reaction of piperazine with ethyl 3-oxopropanoate under controlled conditions. The reaction typically requires a solvent such as ethanol or methanol and a catalyst like hydrochloric acid to facilitate the esterification process .
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined and heated to the desired temperature. The reaction mixture is then purified through distillation or recrystallization to obtain the final product with high purity .
Chemical Reactions Analysis
Types of Reactions: Methyl 3-oxo-3-piperazin-1-ylpropanoate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide to form corresponding carboxylic acids.
Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert the keto group to a hydroxyl group.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products Formed:
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted piperazine derivatives.
Scientific Research Applications
Chemistry: Methyl 3-oxo-3-piperazin-1-ylpropanoate is used as an intermediate in the synthesis of more complex organic molecules. It serves as a building block for the preparation of various heterocyclic compounds .
Biology: In biological research, this compound is utilized in the study of enzyme inhibitors and receptor ligands. It helps in understanding the interactions between small molecules and biological macromolecules .
Medicine: It is investigated for its role in the synthesis of drugs targeting neurological disorders and infectious diseases .
Industry: In the industrial sector, this compound is employed in the production of specialty chemicals and advanced materials. It is also used in the formulation of agrochemicals and polymers .
Mechanism of Action
The mechanism of action of methyl 3-oxo-3-piperazin-1-ylpropanoate involves its interaction with specific molecular targets. The compound can act as an enzyme inhibitor by binding to the active site of enzymes, thereby preventing substrate binding and subsequent catalytic activity. Additionally, it may interact with receptors on cell surfaces, modulating signal transduction pathways and influencing cellular responses .
Comparison with Similar Compounds
Methyl 3-oxo-3-phenylpropanoate: Similar in structure but contains a phenyl group instead of a piperazine ring.
3-(4-Methylpiperazin-1-yl)propanoic acid: Contains a similar piperazine ring but differs in the functional groups attached.
Methyl 3-oxo-3-(pyridin-3-yl)propanoate: Contains a pyridine ring instead of a piperazine ring.
Uniqueness: Methyl 3-oxo-3-piperazin-1-ylpropanoate is unique due to its combination of a piperazine ring with a keto ester functional group. This structure imparts distinct chemical reactivity and biological activity, making it a valuable compound for various applications .
Properties
Molecular Formula |
C8H14N2O3 |
|---|---|
Molecular Weight |
186.21 g/mol |
IUPAC Name |
methyl 3-oxo-3-piperazin-1-ylpropanoate |
InChI |
InChI=1S/C8H14N2O3/c1-13-8(12)6-7(11)10-4-2-9-3-5-10/h9H,2-6H2,1H3 |
InChI Key |
JUSQPSLCMZQMQU-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)CC(=O)N1CCNCC1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



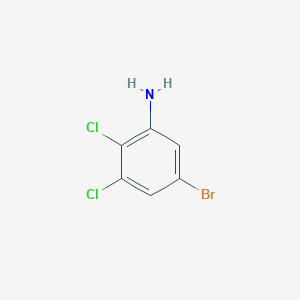
![Methyl 6-chloro-1-oxo-2,3-dihydro-1H-pyrrolo[3,4-c]pyridine-4-carboxylate](/img/structure/B13923086.png)
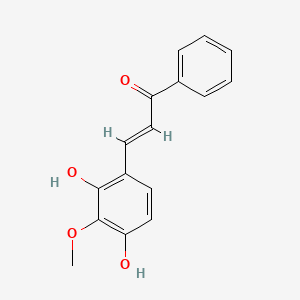
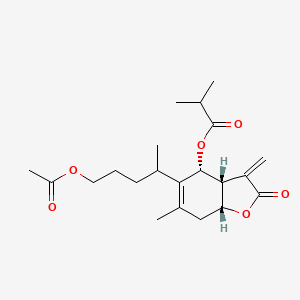
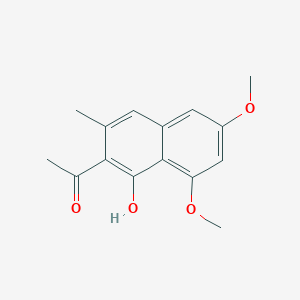
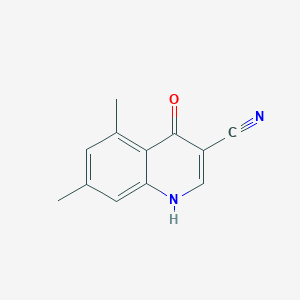
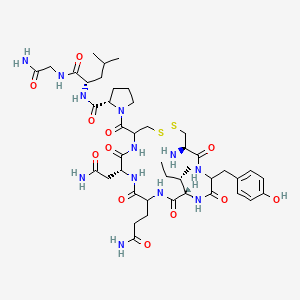
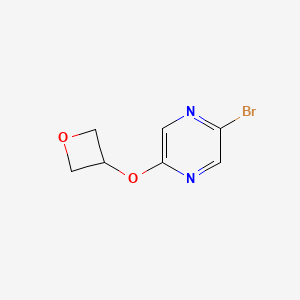
![6-Methyl-4-(4-methylpiperazin-1-yl)thieno[2,3-d]pyrimidine](/img/structure/B13923118.png)
